molecular formula C9H9NO5 B3136712 Ethyl 2-hydroxy-5-nitrobenzoate CAS No. 42348-40-3

Ethyl 2-hydroxy-5-nitrobenzoate

Cat. No. B3136712
Key on ui cas rn: 42348-40-3
M. Wt: 211.17 g/mol
InChI Key: KPDLTBYCZXVKQN-UHFFFAOYSA-N
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Patent
US05849912

Procedure details

1.5 kg (8.2 mol) of 5-nitrosalicylic acid was dissolved in 2000 ml of triethyl orthoformate. The obtained solution was refluxed under heating for 3 hours to remove formed ethanol by distillation. The reaction mixture was cooled and then concentrated under reduced pressure. The obtained residue was crystallized from isopropyl ether to give 1.74 kg of the title compound as a colorless crystal.
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(OCC)(OCC)O[CH2:16][CH3:17]>>[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.5 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
2000 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
formed ethanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was crystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)OCC)=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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